3-Bromo-5-(2-hydroxyethyl)isoxazole
CAS No.: 105175-00-6
Cat. No.: VC21286562
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105175-00-6 |
---|---|
Molecular Formula | C5H6BrNO2 |
Molecular Weight | 192.01 g/mol |
IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)ethanol |
Standard InChI | InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 |
Standard InChI Key | DNJLIZMLXUFWFE-UHFFFAOYSA-N |
SMILES | C1=C(ON=C1Br)CCO |
Canonical SMILES | C1=C(ON=C1Br)CCO |
Introduction
Physical and Chemical Properties
Structural Characteristics
3-Bromo-5-(2-hydroxyethyl)isoxazole belongs to the isoxazole family of heterocyclic compounds. Its structure consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule is characterized by specific functional groups:
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A bromine atom at position 3 of the isoxazole ring
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A hydroxyethyl group (-CH₂CH₂OH) at position 5
The compound's molecular formula is C₅H₆BrNO₂ with a molecular weight of 192.01 g/mol . Its exact mass is 190.95819 .
Identification Data
The compound is identified through various systematic and indexing systems:
Identification Parameter | Value |
---|---|
CAS Number | 105175-00-6 |
IUPAC Name | 2-(3-bromo-1,2-oxazol-5-yl)ethanol |
Standard InChI | InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 |
Standard InChIKey | DNJLIZMLXUFWFE-UHFFFAOYSA-N |
SMILES Notation | C1=C(ON=C1Br)CCO |
PubChem Compound ID | 13802085 |
Table 1: Identification parameters of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Physicochemical Properties
The physicochemical properties of this compound provide insight into its behavior in various conditions:
Property | Value |
---|---|
Physical State | Not specified in sources |
Boiling Point | 105°C at 1 mm Hg |
XLogP3 | 1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 46.3 Ų |
Heavy Atom Count | 9 |
Complexity | 91 |
Table 2: Physicochemical properties of 3-Bromo-5-(2-hydroxyethyl)isoxazole
Spectroscopic Data
The compound has been characterized using nuclear magnetic resonance (NMR) spectroscopy:
¹H-NMR (CDCl₃, TMS) δ (ppm) = 6.36 (s, H isoxazole); 3.96 (t, CH₂); 3.05 (t, CH₂)
These spectral data are crucial for structure confirmation and purity assessment in research and industrial settings.
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole typically involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. This method offers several advantages:
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Readily available starting materials
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Mild reaction conditions
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High regioselectivity
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Wide scope of application
Alternative Synthesis Methods
An alternative synthetic pathway involves the reaction of dibromoformaldoxime with 3-butyne-1-ol . This approach can be part of a broader process for preparing 3,5-disubstituted isoxazoles, where a dihaloformaldoxime is reacted with an excess of an 1-alkyne derivative in the presence of an alkaline base in an inert solvent .
Chemical Reactivity
Types of Reactions
3-Bromo-5-(2-hydroxyethyl)isoxazole participates in various chemical reactions that demonstrate its versatility as a reactive intermediate:
Substitution Reactions
The bromine atom at position 3 can be substituted with other functional groups using suitable nucleophilic reagents such as amines and thiols. This reactivity makes the compound valuable for synthesizing diverse isoxazole derivatives.
Oxidation Reactions
The hydroxyl group in the hydroxyethyl chain can undergo oxidation to form corresponding carbonyl compounds when treated with oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions
Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to transform the compound into various reduced derivatives.
Reaction Products
The products formed from these reactions depend on the specific reagents and conditions employed:
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Substitution reactions yield various substituted isoxazoles
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Oxidation reactions produce corresponding carbonyl derivatives
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Reduction reactions generate reduced compounds with modified functional groups
Applications and Research Findings
Scientific Research Applications
3-Bromo-5-(2-hydroxyethyl)isoxazole serves multiple purposes in scientific research:
Synthetic Chemistry
The compound functions as a valuable building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with specific functionalities.
Biochemical Studies
Research suggests potential interactions with biological systems, including enzyme inhibition. For example, it has been investigated for its ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in cancer cell metabolism.
Antimicrobial Activity
Isoxazole derivatives have demonstrated activity against various microorganisms, suggesting potential applications in antibacterial and antifungal treatments.
Anti-inflammatory Properties
Similar to other isoxazole compounds, 3-Bromo-5-(2-hydroxyethyl)isoxazole may possess anti-inflammatory properties that could be exploited for therapeutic purposes.
Comparison with Similar Compounds
3-Bromo-5-(2-hydroxyethyl)isoxazole can be compared with other isoxazole derivatives to understand its unique properties and potential applications:
Compound | Distinguishing Features | Comparative Notes |
---|---|---|
3-Bromo-5-(2-hydroxyethyl)isoxazole | Bromine at position 3, hydroxyethyl at position 5 | Subject of this article |
5-Methylisoxazole-4-carboxylic acid | Different substitution pattern with carboxylic acid group | Different reactivity profile |
3-Phenyl-5-isoxazolone | Contains phenyl group instead of bromine | Different physical properties |
4-Bromo-5-(4-bromophenyl)isoxazole | Additional bromine atoms in structure | More halogenated derivative |
Table 3: Comparison of 3-Bromo-5-(2-hydroxyethyl)isoxazole with related compounds
The unique combination of a bromine atom and a hydroxyethyl group on the isoxazole ring distinguishes this compound, imparting specific chemical and biological properties that make it valuable for various research and industrial applications.
Future Research Directions
The current knowledge about 3-Bromo-5-(2-hydroxyethyl)isoxazole suggests several promising avenues for future investigation:
Medicinal Chemistry
Further exploration of the compound's biological activities could lead to the development of novel therapeutic agents, particularly in areas where isoxazole derivatives have shown promise, such as antimicrobial, anticancer, and anti-inflammatory applications.
Synthetic Methodology
Development of more efficient and environmentally friendly synthetic routes could enhance the accessibility of this compound for research and industrial purposes.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure and evaluation of the resulting biological activities could provide valuable insights into the relationship between chemical structure and function.
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